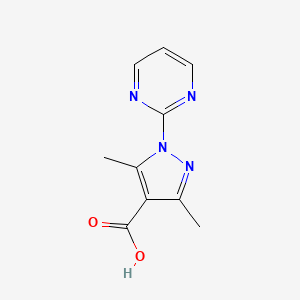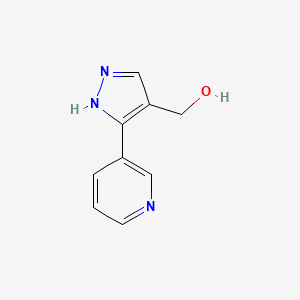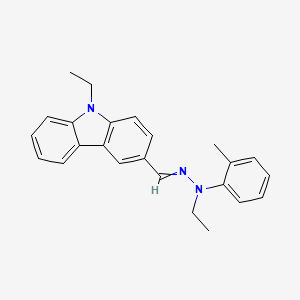![molecular formula C13H11NO3 B1486626 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid CAS No. 1155104-28-1](/img/structure/B1486626.png)
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Overview
Description
3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid (DHPQC) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. DHPQC is also used in the synthesis of several natural products. The compound is of particular interest due to its ability to act as a catalyst in a variety of chemical reactions, and its ability to interact with a variety of other molecules.
Scientific Research Applications
Synthesis Techniques and Molecular Rearrangements
A study by Klásek et al. (2003) developed a new synthesis pathway for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and explored the molecular rearrangement of their 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research outlines a method for achieving specific structural modifications relevant to the chemical under discussion, highlighting the versatility of these compounds in synthetic chemistry (Klásek, Kořistek, Sedmera, & Halada, 2003).
Chemical Derivatives and Their Reactivity
The work of Elagamey, El‐Taweel, & Khalil (2012) presents the preparation of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives, showcasing the broad reactivity and potential applications of these compounds in developing new chemical entities with diverse functionalities (Elagamey, El‐Taweel, & Khalil, 2012).
Potential in Photovoltaic Applications
Zeyada, El-Nahass, & El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication. Their findings suggest that these compounds could have significant implications for enhancing the efficiency of photovoltaic devices, indicating a promising avenue for the use of such organic compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Chemistry Synthesis Approaches
Radini et al. (2018) demonstrated an eco-friendly and simple synthesis of pyrano[3,2-c]quinolone in water via an efficient one-pot three-component reaction. This study emphasizes the importance of developing sustainable methods for synthesizing complex molecules, aligning with the principles of green chemistry (Radini, El-Gogary, Mostafa, Alnagei, Mudarbish, & Dash, 2018).
properties
IUPAC Name |
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSZGWEAFUSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)



![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)




